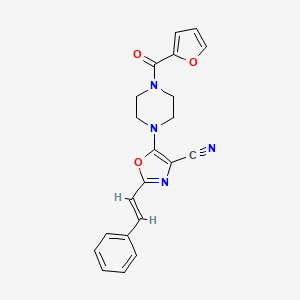![molecular formula C25H26ClN5 B2506553 3-(4-氯苯基)-2,5-二甲基-7-(4-(邻甲苯基)哌嗪-1-基)吡唑并[1,5-a]嘧啶 CAS No. 877647-15-9](/img/structure/B2506553.png)
3-(4-氯苯基)-2,5-二甲基-7-(4-(邻甲苯基)哌嗪-1-基)吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine" belongs to a class of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their biological activities. Pyrazolo[1,5-a]pyrimidines have been studied for their potential as antiviral, antibacterial, and antitumor agents, as well as for their use in heterocyclic synthesis to create new pharmacologically active compounds.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of diketones with appropriate amines or hydrazines. For instance, a related compound was synthesized by condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which was prepared from dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and then cyclization with hydrazine hydrate . Similar synthetic strategies could be applied to the compound , with variations in substituents to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often characterized using spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic methods . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and crystal packing, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including further functionalization and heterocyclization, to yield a wide array of derivatives with potential biological activities. For example, pyrazolo[3,4-d]pyrimidines have been used as building blocks to synthesize new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives . These reactions often involve the interaction with reagents such as malononitrile, ethyl cyanoacetate, and hydrazine hydrate under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl, methyl, and piperazinyl groups can affect these properties. Computational studies using density functional theory (DFT) can provide insights into the electronic structure, including the HOMO-LUMO energy gap and molecular electrostatic potential map, which are indicative of the compound's reactivity . Additionally, thermodynamic properties can be calculated to predict the compound's behavior under different conditions.
科学研究应用
抗菌和抗癌活性
研究表明,吡唑并[1,5-a]嘧啶衍生物表现出显著的抗菌和抗癌活性。例如,两种水溶性吡唑并[1,5-a]嘧啶衍生物表现出抗菌活性,并研究了它们与牛血清白蛋白 (BSA) 的相互作用,表明涉及蛋白质结合的潜在作用机制 (何等人,2020)。此外,合成了具有吡唑并[4,3-d]-嘧啶和其他部分的新型吡唑衍生物,并显示出比参考药物阿霉素更高的抗癌活性,突出了它们作为有效抗癌剂的潜力 (哈菲兹等人,2016)。
与蛋白质的相互作用
已经探索了吡唑并[1,5-a]嘧啶衍生物与血浆蛋白(如 BSA)的相互作用,揭示了这些化合物可以通过静态猝灭过程有效猝灭 BSA 的固有荧光。这种相互作用表明与血浆蛋白有很强的结合亲和力,这可能会影响它们作为治疗剂的分布和疗效。何等人进行的研究提供了对这些相互作用的生物物理方面的见解,表明疏水力和氢键在复合物形成中的作用 (何等人,2020)。
合成和表征
吡唑并[1,5-a]嘧啶衍生物的合成和表征及其在药物化学中的潜在应用已得到广泛研究。这些化合物已通过各种化学反应合成,从而产生了具有有希望的生物活性的新型分子。El-Agrody 等人的工作展示了涉及吡唑并[1,5-a]嘧啶的杂芳环化过程,有助于开发具有潜在抗菌活性的新化合物 (El-Agrody 等人,2001)。
未来方向
The future directions for the study of “3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This could lead to a better understanding of its potential applications .
属性
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5/c1-17-6-4-5-7-22(17)29-12-14-30(15-13-29)23-16-18(2)27-25-24(19(3)28-31(23)25)20-8-10-21(26)11-9-20/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXQMAKQNKJDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)
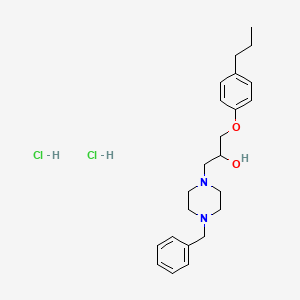
![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)
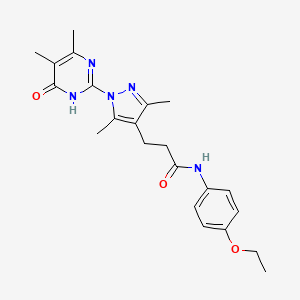

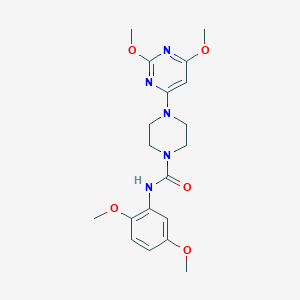
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)
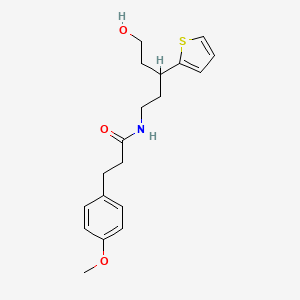
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
